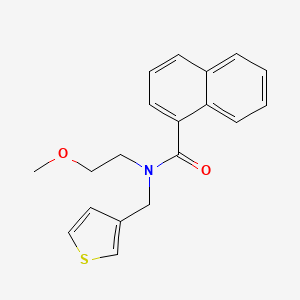

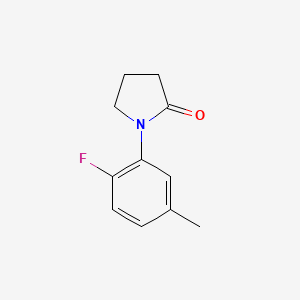

1-(4-methylpiperidin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This chemical compound belongs to a class of organic molecules characterized by the incorporation of piperidine and indole moieties, suggesting potential for diverse chemical reactivity and biological activity. The integration of these functional groups into one molecular framework often targets specific receptor interactions, showcasing the compound's significance in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds typically involves a multi-step pathway, starting with the construction of the core piperidine and indole structures, followed by subsequent functionalization. For instance, a three-step synthetic pathway has been employed to synthesize a small library of related compounds, indicating the potential synthetic routes that might be applicable to our target compound (Gitto et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for their interaction with biological targets. X-ray crystallography and computational methods like density functional theory (DFT) are often used to elucidate and predict the molecular geometry, electronic structure, and interaction potential of these compounds with biological targets (Priya et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by its functional groups. The indole and piperidine units provide sites for nucleophilic and electrophilic attacks, respectively, facilitating various chemical transformations. These could include reactions with electrophiles or nucleophiles, enabling the introduction of additional functional groups or the modification of existing ones for desired properties or activities (Nycz et al., 2010).

Aplicaciones Científicas De Investigación

NMDA Receptor Antagonism and Neuroprotective Potential

Compounds like 1-(4-methylpiperidin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone demonstrate significant binding affinity to GluN2B-containing NMDA receptors. Some derivatives of this compound, such as ligand 35, have shown nanomolar concentration binding affinity and antagonistic effects in NMDA-mediated excitatory post-synaptic currents, indicating potential as neuroprotective agents. Additionally, antioxidant effects have been observed, suggesting dual-target neuroprotective capabilities (Gitto et al., 2014).

Binding Affinity for Cannabinoid Receptors

A variant of the compound, cannabipiperidiethanone, has been identified with affinity for cannabinoid CB₁ and CB₂ receptors. This compound has been found as an adulterant in herbal products and demonstrates moderate binding affinity for these receptors, indicating its potential role in cannabinoid receptor studies (Uchiyama et al., 2011).

Anticholinesterase Activity

Derivatives of this compound have been synthesized to explore anticholinesterase activities. Compounds with electron-donating substituents have shown higher anticholinesterase activity, suggesting their utility in the study and treatment of conditions like Alzheimer's disease (Mohsen et al., 2014).

Anticandidal Activity and Low Cytotoxicity

Some tetrazole derivatives of this compound have been identified as potent anticandidal agents with weak cytotoxicity, indicating their potential application in developing treatments for fungal infections (Kaplancıklı et al., 2014).

Anticonvulsant Potential

The compound has shown significant activity in maximal electroshock tests, indicating potential as an anticonvulsant agent. The derivative 6b particularly showed remarkable efficacy, suggesting a promising area for the development of new anticonvulsant drugs (Ahuja & Siddiqui, 2014).

Potential in Heterocyclic Synthesis and Dye Application

This compound has been used in the synthesis of novel heterocyclic chalcone derivatives. These derivatives have shown potential in creating dyes with a range of hues for polyester fibers, indicating its application in textile and material sciences (Ho & Yao, 2013).

Propiedades

IUPAC Name |

1-(4-methylpiperidin-1-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2OS/c1-16-11-13-24(14-12-16)20(25)15-26-22-18-9-5-6-10-19(18)23-21(22)17-7-3-2-4-8-17/h2-10,16,23H,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLAVISKVGOQCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methylpiperidin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Methoxyphenyl)cyclopropyl]methanol](/img/structure/B2481675.png)

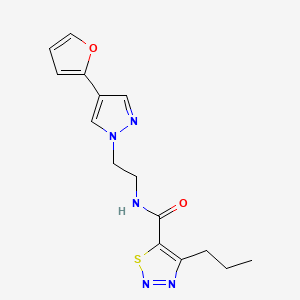

![5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481678.png)

![7-Cyclopropyl-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2481679.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2481682.png)

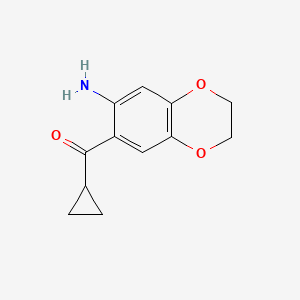

![N-(4-butylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2481683.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2481684.png)

![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-{3-[(4-fluorophenyl)methoxy]thiophen-2-yl}urea](/img/structure/B2481687.png)

![4-bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2481689.png)